molecular formula C10H10N2O B2406097 6-Cyclobutoxypyridine-3-carbonitrile CAS No. 1248756-21-9

6-Cyclobutoxypyridine-3-carbonitrile

Cat. No.: B2406097
CAS No.: 1248756-21-9
M. Wt: 174.203
InChI Key: HSLWXJDMVYAKDI-UHFFFAOYSA-N
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Description

6-Cyclobutoxypyridine-3-carbonitrile is a chemical compound intended for research and development applications only. It is not for diagnostic or therapeutic uses. This compound belongs to a class of substituted pyridine carbonitriles that serve as critical synthetic intermediates in the development of more complex heterocyclic systems. Specifically, pyridine-carbonitrile derivatives are valuable precursors in the synthesis of functionalized bipyridines . Such bipyridine structures are of significant interest in materials science, where they function as prospective luminophores due to their high fluorescence quantum yields in solid states (powders) and exhibit large Stokes shifts in solution, properties that are advantageous for potential sensing and biovisualization applications . The structural motif of the cyclobutoxy group is found in various biologically active compounds and is frequently incorporated into molecules evaluated for their pharmacological properties, including in kinase inhibitor research . The presence of both the carbonitrile and alkoxy substituents on the pyridine ring makes this compound a versatile building block for further chemical transformations, including metal-catalyzed cross-coupling reactions and cyclization strategies to access nitrogen-containing heterocycles for antimicrobial and cytotoxic activity studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclobutyloxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-4-5-10(12-7-8)13-9-2-1-3-9/h4-5,7,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLWXJDMVYAKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Cyclobutoxypyridine 3 Carbonitrile and Analogues

Established and Emerging Synthetic Approaches to Substituted Pyridine-Carbonitriles

The synthesis of substituted pyridine-carbonitriles is a well-explored area of heterocyclic chemistry, with numerous methods available for the construction and functionalization of this important molecular framework. These approaches range from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

Strategic Functionalization of Pyridine (B92270) Rings

A primary strategy for the synthesis of molecules like 6-cyclobutoxypyridine-3-carbonitrile involves the functionalization of a pre-formed pyridine ring. This often begins with a pyridine ring bearing leaving groups, such as halogens, which can be displaced by nucleophiles. For instance, a 6-halopyridine-3-carbonitrile can serve as a key intermediate. The halogen at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) by an alkoxide, in this case, the cyclobutoxide ion.

Modern synthetic methods have greatly expanded the toolkit for such transformations. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have become powerful tools for forming C-N and C-O bonds with high efficiency and functional group tolerance. wikipedia.orgorganic-chemistry.org These reactions typically employ a palladium catalyst in combination with a suitable phosphine (B1218219) ligand to facilitate the coupling of an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org While originally developed for C-N bond formation, this methodology has been successfully extended to the synthesis of aryl ethers. organic-chemistry.org

Another approach involves the synthesis of a 6-hydroxypyridine-3-carbonitrile intermediate. The hydroxyl group can then be converted to the desired ether through various etherification reactions, which will be discussed in more detail in section 2.2.1.

Introduction of Carbonitrile Groups

The carbonitrile group is a key functional moiety in the target molecule. Its introduction is often integral to the initial construction of the pyridine ring. Many classical pyridine syntheses utilize starting materials that already contain a nitrile group.

For example, the Guareschi-Thorpe condensation is a classic method for synthesizing substituted 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones). drugfuture.comquimicaorganica.org This reaction typically involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. rsc.orgrsc.orgnih.gov The resulting 6-hydroxy-pyridine-3-carbonitrile can then be further functionalized.

The Thorpe-Ziegler reaction is another fundamental reaction in organic synthesis that can be applied to the formation of pyridine rings. wikipedia.org This reaction involves the intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can be a precursor to a substituted pyridine-3-carbonitrile (B1148548). wikipedia.orgresearchgate.netlscollege.ac.in

Multicomponent reactions (MCRs) also offer an efficient route to highly substituted pyridines, often incorporating the carbonitrile group from a starting material like malononitrile. nih.gov These reactions allow for the construction of complex molecules in a single step from three or more reactants, which is a significant advantage in terms of efficiency and atom economy.

Methodologies for Incorporating the Cyclobutoxy Moiety

The introduction of the cyclobutoxy group is a critical step in the synthesis of the target compound. This can be achieved through various etherification strategies, either by reacting cyclobutanol (B46151) with an activated pyridine ring or by using a cyclobutyl halide or sulfonate to alkylate a hydroxypyridine derivative.

Etherification Reactions in Pyridine Synthesis

Once a 6-hydroxypyridine-3-carbonitrile precursor is obtained, several classic and modern etherification methods can be employed to introduce the cyclobutoxy group.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comyoutube.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group of the 6-hydroxypyridine-3-carbonitrile with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., bromide, iodide, or tosylate) from a cyclobutyl derivative. masterorganicchemistry.comyoutube.comwikipedia.org

ReactantsBaseSolventConditionsYield
6-Hydroxypyridine-3-carbonitrile, Cyclobutyl bromideNaHDMFRoom Temp to 60 °CModerate to Good
6-Hydroxypyridine-3-carbonitrile, Cyclobutyl tosylateK₂CO₃AcetonitrileRefluxModerate to Good

This is an illustrative table based on general principles of the Williamson ether synthesis; specific yields for this compound are not available in the provided search results.

The Mitsunobu reaction provides an alternative route for the etherification of alcohols under mild conditions. nih.govresearchgate.net This reaction utilizes a phosphine reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by cyclobutanol. nih.govresearchgate.net A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the symmetrical cyclobutanol.

Precursor Synthesis and Subsequent Derivatization

An alternative to building the cyclobutoxy group onto a pre-existing hydroxypyridine is to start with a pyridine ring that is already functionalized at the 6-position with a group that can be readily converted to the ether.

As mentioned in section 2.1.1, a common strategy involves the use of a 6-halopyridine-3-carbonitrile as a precursor. The carbon-halogen bond at the 6-position of the pyridine ring is activated towards nucleophilic attack. The reaction with sodium cyclobutoxide, generated by treating cyclobutanol with a strong base like sodium hydride, would lead to the desired this compound via an SNAr mechanism.

Modern palladium-catalyzed C-O cross-coupling reactions (Buchwald-Hartwig etherification) offer a more sophisticated and often milder alternative to traditional SNAr reactions. wikipedia.orgorganic-chemistry.org This method would involve the reaction of 6-chloropyridine-3-carbonitrile with cyclobutanol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgorganic-chemistry.org This approach is particularly useful for coupling sterically hindered alcohols or when the pyridine ring is electronically deactivated.

Aryl HalideAlcoholCatalyst/LigandBaseSolventConditions
6-Chloropyridine-3-carbonitrileCyclobutanolPd₂(dba)₃ / XantphosCs₂CO₃Toluene100 °C
6-Bromopyridine-3-carbonitrileCyclobutanolPd(OAc)₂ / SPhosK₃PO₄Dioxane110 °C

This is a representative table illustrating potential conditions for a Buchwald-Hartwig etherification based on general literature procedures. Specific conditions and yields for the synthesis of this compound would require experimental optimization.

Advanced Synthetic Techniques Applicable to this compound Synthesis

Beyond the established methods, several advanced synthetic techniques can be envisioned for a more efficient or novel synthesis of this compound.

Multicomponent reactions (MCRs) represent a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. nih.gov A one-pot, four-component reaction of an aldehyde, malononitrile, a cyclobutoxy-containing precursor, and an ammonia (B1221849) source could potentially assemble the target molecule directly, offering significant advantages in terms of step economy and resource efficiency.

Flow chemistry is an emerging technology that can offer significant benefits over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of pyridine derivatives, including potential intermediates for this compound, could be adapted to a continuous flow process, allowing for precise control of reaction parameters and potentially higher yields and purity.

Microwave-assisted synthesis has been shown to accelerate a wide range of organic reactions, including the synthesis of heterocyclic compounds. mdpi.com The application of microwave irradiation to the key bond-forming steps, such as the pyridine ring formation or the etherification step, could significantly reduce reaction times and improve yields.

Catalytic Cross-Coupling Reactions (e.g., Suzuki Coupling for Pyridine Systems)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and synthesizing highly substituted pyridine derivatives. sci-hub.se This reaction typically involves the coupling of a halo-pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

While not typically used to construct the 6-alkoxypyridine-3-carbonitrile scaffold itself, Suzuki coupling is instrumental in creating analogues by attaching various aryl or heteroaryl groups to the pyridine ring. For instance, a 6-cyclobutoxypyridine derivative bearing a halide (e.g., at the 2- or 4-position) could be coupled with a wide range of boronic acids to introduce molecular diversity. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. mdpi.comnih.govresearchgate.net

Key components and conditions for Suzuki coupling reactions involving pyridine systems are summarized in the table below.

CatalystLigandBaseSolventTypical SubstratesReference
Pd(PPh₃)₄Triphenylphosphine (integral to catalyst)Na₂CO₃ / K₃PO₄Dioxane/WaterBromopyridines, Pyridyl Boronic Acids mdpi.comresearchgate.net
Pd₂(dba)₃(2-furyl)₃P-CH₂Cl₂2-Methylthio-dihydropyrimidines, Organostannanes researchgate.net
Pd(dppf)Cl₂dppf (integral to catalyst)Na₃PO₄DioxanePyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids nih.gov
Cyclopalladated ferrocenylimine---Pyridyl halides, Pyridine boronic pinacol (B44631) ester mdpi.com

Cascade and Multicomponent Reactions for Pyridine-Carbonitrile Scaffolds

Cascade reactions and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic scaffolds like pyridine-carbonitriles from simple precursors in a single pot. nih.govmdpi.com These reactions involve a sequence of transformations where the product of the first reaction becomes the substrate for the next, avoiding the need to isolate intermediates. rsc.org

The synthesis of the pyridine-carbonitrile core can be achieved through various MCRs, often involving the condensation of aldehydes, ketones, malononitrile, and an ammonia source. mdpi.com For example, a one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridine-3-carbonitrile derivatives. While specific examples leading directly to a 6-cyclobutoxy substituent are not prevalent, the flexibility of MCRs allows for the use of diverse starting materials, potentially enabling the incorporation of the desired alkoxy group by selecting an appropriately substituted precursor.

The table below summarizes different multicomponent strategies for synthesizing pyridine scaffolds.

Reaction Name/TypeComponentsProduct TypeKey FeaturesReference
Hantzsch Dihydropyridine SynthesisAldehyde, 2 equiv. β-Ketoester, AmmoniaDihydropyridines (can be oxidized to pyridines)Classic MCR for pyridine ring synthesis. mdpi.com
One-pot, Four-component ReactionAldehyde, Ketone, Malononitrile, Ammonium AcetatePolysubstituted Pyridine-3-carbonitrilesHigh efficiency and diversity. mdpi.com
Cascade Nucleophilic Addition1,2,3-Triazines, Activated AcetonitrilesSubstituted PyridinesProvides access to highly functionalized pyridines. nih.gov

Chemical Transformations and Derivatizations of this compound

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the nitrile group and the substituted pyridine ring. These sites allow for a variety of chemical transformations to produce a range of derivatives. psu.edu

The nitrile group (–C≡N) is a versatile functional handle that can be converted into several other groups. wikipedia.orgresearchgate.net Common transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form a carboxamide (–CONH₂) and subsequently a carboxylic acid (–COOH). fiveable.melibretexts.org

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group into a primary amine (–CH₂NH₂). fiveable.me Using a milder reducing agent like diisobutylaluminium hydride (DIBALH) can yield an aldehyde (–CHO). libretexts.org

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents (RMgX), can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org

The pyridine ring, being substituted with an electron-donating cyclobutoxy group at the 6-position and an electron-withdrawing nitrile group at the 3-position, has a modified reactivity profile. The alkoxy group at the 2- or 6-position of a pyridine ring can be susceptible to nucleophilic displacement. For instance, 2-alkoxypyridines can be transformed into 2-aminopyridines by reacting with various amines in the presence of a Lewis acid.

The table below outlines potential derivatizations of the this compound scaffold.

Functional GroupReaction TypeReagent(s)Resulting Functional GroupReference
NitrileHydrolysis (complete)H₃O⁺ or OH⁻, heatCarboxylic Acid wikipedia.orglibretexts.org
NitrileHydrolysis (partial)Acid or base, controlled conditionsCarboxamide wikipedia.org
NitrileReductionLiAlH₄ or H₂/catalystPrimary Amine fiveable.me
NitrileGrignard Reaction1. RMgX, 2. H₃O⁺Ketone libretexts.org
6-Cyclobutoxy GroupNucleophilic SubstitutionAmines, Lewis Acid6-Amino Group

Medicinal Chemistry and Rational Drug Design Principles Applied to 6 Cyclobutoxypyridine 3 Carbonitrile

Fundamental Concepts of Rational Drug Design in Pyridine-Based Compounds

Rational drug design leverages the physicochemical properties of molecular scaffolds to optimize therapeutic outcomes. The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, due to its unique electronic and structural characteristics. nih.gov It is a six-membered heteroaromatic ring containing one nitrogen atom, which imparts a range of properties that medicinal chemists can exploit to enhance a drug candidate's performance. niper.gov.in

The nitrogen atom in the pyridine ring makes it a polar and ionizable molecule, which can be used to increase the water solubility and bioavailability of drug candidates. rsc.org Furthermore, the pyridine nucleus is relatively stable and possesses the ability to form hydrogen bonds, which are crucial for molecular recognition at the target protein's binding site. niper.gov.in

One of the key strategies in rational drug design is the strategic replacement of other aromatic systems, such as a phenyl ring, with a pyridine ring. This substitution can have profound effects on a molecule's pharmacological profile. chem-space.com For instance, the introduction of a pyridine ring can:

Enhance Biochemical Potency: Replacing a phenyl group with pyridine led to the development of a potent Cdc7 kinase inhibitor. chem-space.com

Improve Metabolic Stability: The metabolic stability of a thiourea-based inhibitor was improved 160-fold when a terminal phenyl ring was replaced with pyridine. chem-space.com The nitrogen atom in the pyridine ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov

Increase Permeability: A pyridine-containing positive allosteric modulator was found to have 190-fold the cellular permeability of its phenyl-containing counterpart. chem-space.com

Resolve Protein-Binding Issues: The introduction of an additional pyridine ring resolved protein-binding issues for a positive allosterobic modulator being developed for schizophrenia. chem-space.com

These examples highlight how the pyridine scaffold serves as a versatile tool for medicinal chemists to fine-tune the properties of a lead compound to create a more effective drug.

Table 1: Effects of Pyridine Ring Incorporation in Drug Design
Pharmacological ParameterEffect of Pyridine IncorporationExample
Biochemical PotencyIncreased activity against targetDevelopment of a potent Cdc7 kinase inhibitor. chem-space.com
Metabolic StabilityReduced susceptibility to metabolism, longer half-life160-fold improvement in a thiourea-based inhibitor. chem-space.com
Cellular PermeabilityEnhanced ability to cross cell membranes190-fold increase in a positive allosteric modulator. chem-space.com
Protein BindingOptimization of plasma protein bindingResolution of binding issues in a schizophrenia drug candidate. chem-space.com
SolubilityIncreased water solubility due to polarityGeneral principle for pyridine-based compounds. niper.gov.inrsc.org

Application of Medicinal Chemistry Strategies for Novel 6-Cyclobutoxypyridine-3-carbonitrile Analogues

Starting with a lead compound such as this compound, medicinal chemists employ various strategies to design novel analogues with improved properties. These strategies involve systematic modifications of the molecule's structure to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. nih.gov Key strategies applicable to this scaffold include bioisosteric replacement, scaffold hopping, and functional group modification. niper.gov.innih.gov

Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic profile. drughunter.com

Cyclobutoxy Group: The cyclobutoxy group at the 6-position is a key feature. Its size, shape, and lipophilicity can be modulated by replacing it with other alkoxy groups (e.g., isopropoxy, cyclopentoxy) or with non-classical bioisosteres like a substituted amine or a small heterocyclic ring (e.g., oxetane). chem-space.com This can influence how the molecule fits into the target's binding pocket and its metabolic stability.

Nitrile Group: The nitrile group at the 3-position is a common hydrogen bond acceptor. It can be replaced with other bioisosteres such as a tetrazole, oxadiazole, or even a small amide. chem-space.com These changes can significantly alter the compound's electronic properties, hydrogen bonding capacity, and metabolic fate.

Scaffold Hopping: This involves replacing the central pyridine core with a different heterocyclic system while attempting to maintain the original orientation of the key binding groups (the cyclobutoxy and nitrile moieties). niper.gov.in This can lead to the discovery of novel chemical series with completely different intellectual property profiles and potentially improved drug-like properties. rsc.orgnih.gov For example, the pyridine ring could be hopped to a pyrimidine (B1678525) or a pyridazine (B1198779) scaffold.

Functional Group Modification: Substituents can be added to the remaining open positions on the pyridine ring (positions 2, 4, and 5) to explore their impact on activity and properties. Adding small electron-donating or electron-withdrawing groups can modulate the electronics of the pyridine ring, which can influence binding affinity and metabolic stability. nih.gov For instance, adding a fluorine atom is a common strategy to block a site of metabolism without significantly increasing the size of the molecule. u-tokyo.ac.jp

Table 2: Hypothetical Analogues of this compound and Design Rationale
Modification StrategyHypothetical AnalogueRationale
Bioisosteric Replacement (Alkoxy)6-(Cyclopentyloxy)pyridine-3-carbonitrileExplore the effect of a larger, more lipophilic alkoxy group on binding affinity.
Bioisosteric Replacement (Nitrile)6-Cyclobutoxy-3-(1H-tetrazol-5-yl)pyridineReplace the nitrile with a tetrazole to potentially improve metabolic stability and act as a carboxylic acid mimic. chem-space.com
Scaffold Hopping2-Cyclobutoxy-5-cyanopyrimidineChange the core heterocycle to modulate properties like basicity and solubility while maintaining key substituent vectors. niper.gov.in
Functional Group Addition6-Cyclobutoxy-5-fluoropyridine-3-carbonitrileIntroduce a fluorine atom to potentially block metabolic oxidation at the 5-position and alter electronic properties. u-tokyo.ac.jp

Exploration of Chemical Space for Pyridine-Carbonitrile Libraries

Chemical space refers to the vast, multidimensional collection of all possible molecules. Exploring this space efficiently is a central goal of drug discovery. For a scaffold like pyridine-carbonitrile, this exploration is often done by creating a "library" of related compounds.

The construction and screening of small molecule libraries is a powerful method for discovering new therapeutic agents. For example, a library of 55 pyridine dicarbonitriles was prepared and screened for activity against prion disease. This effort led to the identification of 12 compounds that showed discernible inhibition of the target, with five exhibiting significant potency. This demonstrates that even a focused exploration of the chemical space around a specific scaffold can yield promising results.

There are several approaches to exploring the chemical space for pyridine-carbonitrile libraries:

Combinatorial Chemistry: This involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. For the pyridine-carbonitrile scaffold, one could vary the substituents at the 2, 4, 5, and 6 positions of the pyridine ring using a set of diverse chemical fragments.

Fragment-Based Drug Design (FBDD): This technique starts by screening small, low-molecular-weight compounds ("fragments") for weak binding to the biological target. Hits from this screen can then be grown or linked together to produce a more potent lead compound. One could use fragments that are derivatives of pyridine or cyanophenyl groups to build up a novel inhibitor.

Virtual Screening: This computational technique involves screening large libraries of virtual compounds on a computer to identify those most likely to bind to a drug target. This allows for the exploration of massive "make-on-demand" chemical spaces containing billions or even trillions of virtual molecules. The most promising candidates identified through virtual screening can then be synthesized and tested in the lab, saving significant time and resources.

These methods allow researchers to navigate the immense chemical space and systematically investigate the structure-activity relationships within a pyridine-carbonitrile library to identify compounds with the greatest therapeutic potential.

Table 3: Comparison of Methods for Chemical Space Exploration
MethodDescriptionAdvantagesDisadvantages
Combinatorial ChemistrySystematic synthesis of a large library of compounds from a set of building blocks.Generates a large number of physical compounds for screening; well-established methods.Can be resource-intensive; limited by the availability of starting materials.
Fragment-Based Drug Design (FBDD)Screening small fragments and then growing or linking them to create a lead.More efficient sampling of chemical space; often leads to leads with better physicochemical properties.Requires sensitive biophysical techniques to detect weak binding; hit-to-lead optimization can be challenging.
Virtual ScreeningComputational screening of large virtual libraries of compounds against a target structure.Extremely fast and cost-effective; can screen massive chemical spaces (billions of compounds).Reliant on the accuracy of the scoring functions; can have a high false-positive rate.

Computational Chemistry and Chemoinformatics in the Research of 6 Cyclobutoxypyridine 3 Carbonitrile

Pharmacophore Modeling and Virtual Screening for Novel 6-Cyclobutoxypyridine-3-carbonitrile Analogues

Computational Virtual Screening for Hit Identification and Lead Optimization

Computational virtual screening is a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of promising "hit" compounds from large chemical libraries. This process is broadly categorized into structure-based and ligand-based approaches, both of which are instrumental in the initial stages of research involving scaffolds like this compound.

Hit Identification: The process begins by screening extensive databases of small molecules to find those that are predicted to bind to a specific biological target. In a structure-based virtual screening (SBVS) campaign, a three-dimensional model of the target protein is used. nih.gov A library of compounds, which could include this compound and its analogs, is then computationally "docked" into the active site of the target. nih.gov Scoring functions are used to estimate the binding affinity, and the top-scoring molecules are selected as initial hits for further experimental validation.

Lead Optimization: Once initial hits are identified and confirmed through biological assays, the lead optimization phase begins. ichorlifesciences.com This iterative process involves modifying the chemical structure of the lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. ichorlifesciences.com Computational models are crucial in guiding these modifications. For instance, analyzing the docking pose of a pyridine-carbonitrile derivative can reveal key interactions with the protein's active site. This information allows medicinal chemists to propose modifications—such as altering substituent groups—to strengthen these interactions and improve binding affinity. nih.gov This optimization is a multi-parameter process aimed at creating a drug candidate with a balanced profile of efficacy and safety. ichorlifesciences.com

Below is an illustrative table representing the output of a virtual screening and initial lead optimization process for a hypothetical target.

Compound IDScaffoldR-Group ModificationDocking Score (kcal/mol)Predicted IC₅₀ (nM)
Hit-001This compoundNone-8.5500
Lead-001aThis compoundAddition of hydroxyl to cyclobutoxy-9.2150
Lead-001bThis compoundReplacement of nitrile with amide-8.8320
Lead-001cThis compoundPhenyl substitution at position 2-9.850

Advanced Computational Techniques (e.g., Molecular Dynamics Simulations, Quantum Chemical Calculations for Binding Thermodynamics)

To gain a more profound understanding of the molecular interactions governing the efficacy of compounds like this compound, researchers employ advanced computational techniques that provide insights into the dynamic and energetic aspects of ligand-protein binding.

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of binding, MD simulations offer a dynamic view of the system over time. mdpi.com By simulating the movements of every atom in the protein-ligand complex and surrounding solvent, MD can assess the stability of the binding pose predicted by docking. mdpi.com These simulations can reveal crucial information, such as the persistence of key hydrogen bonds, the role of water molecules in the binding site, and conformational changes in the protein or ligand upon binding. mdpi.com This level of detail is invaluable for refining lead compounds and understanding mechanisms of action.

Quantum Chemical Calculations for Binding Thermodynamics: The affinity of a drug for its target is governed by the thermodynamics of the binding event, specifically the change in Gibbs free energy (ΔG). nih.gov This energy can be broken down into enthalpic (ΔH) and entropic (ΔS) components. Quantum chemical (QC) calculations, often using Density Functional Theory (DFT), can provide highly accurate estimates of these thermodynamic parameters. researchgate.netnih.gov By calculating the energies of the ligand, protein, and the complex, researchers can determine the binding enthalpy, which relates to the strength of interactions like hydrogen bonds and van der Waals forces. unizar.es QC methods also help in understanding the electronic properties of the molecule, such as charge distribution and molecular orbitals, which are fundamental to its reactivity and interaction with the biological target. researchgate.net This detailed energetic and electronic profile is critical for rational drug design and optimizing binding affinity. nih.govnih.gov

Chemoinformatic Analysis of Pyridine-Carbonitrile Chemical Diversity

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds, providing insights into their diversity, properties, and structure-activity relationships (SAR). For a chemical class like pyridine-carbonitriles, this analysis is vital for exploring the available chemical space and identifying novel derivatives with therapeutic potential.

The chemical diversity of a library of pyridine-carbonitrile analogs can be assessed by calculating a range of molecular descriptors for each compound. These descriptors quantify various aspects of molecular structure and properties, including:

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

Structural Features: Number of rings, hydrogen bond donors/acceptors, rotatable bonds.

Topological Indices: Descriptors that capture molecular branching and shape.

By analyzing the distribution of these descriptors, researchers can map the chemical space occupied by the pyridine-carbonitrile library. This analysis helps in identifying regions of chemical space that are underexplored and could yield novel compounds. Furthermore, by correlating these descriptors with biological activity data, quantitative structure-activity relationship (QSAR) models can be developed. mdpi.com These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.comresearchgate.net The pyridine (B92270) scaffold itself is common in many approved drugs, indicating its favorable properties for drug design. nih.gov

The following table illustrates a chemoinformatic analysis of a small, hypothetical set of 6-substituted pyridine-3-carbonitrile (B1148548) derivatives.

Compound NameR-Group at position 6Molecular WeightcLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
6-Methoxypyridine-3-carbonitrile-OCH₃134.141.1045.9703
6-Ethoxypyridine-3-carbonitrile-OCH₂CH₃148.161.5245.9703
This compound-OC₄H₇174.212.1545.9703
6-Hydroxypyridine-3-carbonitrile-OH120.110.8556.1213
6-Aminopyridine-3-carbonitrile-NH₂119.120.7561.9913

This analysis demonstrates how systematic changes to the substituent at the 6-position impact key physicochemical properties, which in turn influence the compound's pharmacokinetic and pharmacodynamic behavior.

Mechanistic Biological Investigations in Vitro of 6 Cyclobutoxypyridine 3 Carbonitrile Analogues

Development and Application of Cell-Based Assays for Mechanism of Action Elucidation

Cell-based assays are fundamental in determining the biological effects of cyanopyridine compounds in a physiologically relevant context. These assays bridge the gap between biochemical activity and cellular outcomes, providing critical insights into the mechanism of action.

Cell Signaling Pathway Modulation Assays (e.g., Phosphorylation Events)

The interaction of cyanopyridine analogues with cellular targets often leads to changes in signaling pathways, which are typically regulated by phosphorylation events. Researchers utilize assays that measure the phosphorylation status of key proteins to map these effects. For instance, the discovery of tetrahydropyridopyrimidine-based inhibitors of Extracellular signal-regulated kinase 2 (ERK2) involved assays demonstrating the knockdown of phospho-RSK levels in HepG2 cells. researchgate.net Similarly, in the development of Cancer Osaka Thyroid (COT) kinase inhibitors, cell-based assays measuring the phosphorylation of ERK (p-ERK) have been employed to confirm target engagement and cellular activity. nih.gov The inhibition of the PI3K/Akt signaling pathway has also been identified as a mechanism through which some kinase inhibitors induce apoptosis. nih.gov

Cellular Response Assays (e.g., Cell Proliferation, Apoptosis, Cell Cycle Analysis)

A primary focus of in vitro studies on 6-cyclobutoxypyridine-3-carbonitrile analogues is their effect on cancer cell viability and proliferation. The antiproliferative and cytotoxic activities of these compounds are commonly evaluated across a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. nih.govnih.gov

Studies have shown that various 3-cyanopyridine (B1664610) derivatives exhibit potent cytotoxic effects. nih.gov For example, certain novel cyanopyridine compounds showed significant antitumor effects on prostate cancer cell lines (PC-3 and DU-145). researchgate.net In one study, cyanopyridone derivatives displayed broad-spectrum cytotoxic activity against HepG2, MCF-7, PC3, and HCT-116 cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov Another series of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives was screened for anti-proliferative activities against five tumor cell types, identifying a compound with potent activity against human colon cancer SW620 cells. bmglabtech.com

To determine if cytotoxicity is mediated by programmed cell death, apoptosis assays are employed. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. bmglabtech.com Investigations into 7-aminopyrido[2,3-d]pyrimidin-6-carbonitrile derivatives revealed that they can induce apoptosis in SW620 cells in a concentration-dependent manner. bmglabtech.com Furthermore, some potent PIM kinase inhibitors have been shown to induce not only apoptosis but also cell cycle arrest and autophagy. nih.gov

Cytotoxic Activity of Selected Cyanopyridine Analogues Against Various Cancer Cell Lines
Compound SeriesCell LineReported IC₅₀ (µM)Source
Cyanopyridines (4b, 4c, 4d)HepG2, MCF-7, PC3, HCT-1166.95 - 20.19 nih.gov
Cyanopyridone (5a)HepG22.71 ± 0.15 nih.gov
Cyanopyridone (5a)MCF-71.77 ± 0.10 nih.gov
Cyanopyridone (5e)MCF-71.39 nih.gov
7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile (3k)SW62012.5 bmglabtech.com
7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile (4a)SW6206.9 bmglabtech.com

Enzyme Activity Modulation in Cellular Contexts

Confirming that a compound modulates the activity of its intended enzyme target within a cellular environment is a crucial step. This demonstrates that the compound can penetrate the cell membrane, engage with the target, and exert a biological effect. As mentioned previously, assays measuring the phosphorylation status of downstream substrates, such as the reduction of p-ERK levels by COT kinase inhibitors nih.gov or the knockdown of phospho-RSK by ERK2 inhibitors researchgate.net, serve as robust indicators of enzyme activity modulation in a cellular context. These assays confirm that the biochemical inhibition observed in isolated enzyme assays translates to a functional outcome within living cells.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are powerful tools for studying the regulation of gene expression and the activity of specific signaling pathways. indigobiosciences.com In this technique, a reporter gene (such as luciferase or β-galactosidase) is placed under the control of a regulatory DNA sequence that is responsive to a particular signaling pathway. indigobiosciences.com While specific studies employing reporter gene assays for this compound analogues were not detailed in the reviewed literature, this method is highly applicable. For instance, since analogues are known to inhibit kinases like PIM-1 and those in the MAPK/ERK pathway, a luciferase reporter driven by a promoter containing binding sites for transcription factors downstream of these kinases (e.g., STAT, NF-κB, or AP-1) could be used. Inhibition of the kinase would lead to a decrease in the activation of the transcription factor, resulting in a quantifiable reduction in the reporter signal (luminescence or color). This approach allows for high-throughput screening and provides quantitative data on a compound's ability to modulate a specific pathway's transcriptional output. indigobiosciences.com

In Vitro Studies on Specific Molecular Targets

Biochemical assays using purified enzymes are essential for identifying the direct molecular targets of drug candidates and quantifying their inhibitory potency. For cyanopyridine analogues, a significant body of research has focused on their activity as kinase inhibitors.

Kinase Inhibition Assays (e.g., PIM-1 kinase, ERK2, COT kinase)

Compounds based on the 3-cyanopyridine scaffold are known to interact with a variety of biological targets, including the PIM-1 kinase enzyme. nih.gov Inhibition of PIM kinases is considered an effective route in cancer therapy. researchgate.net In vitro kinase inhibition assays, such as luminescent kinase assays, are performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). nih.gov

Numerous studies have synthesized and evaluated cyanopyridine derivatives as PIM-1 inhibitors. One study developed novel cyanopyridines with potent PIM-1 inhibitory activity, with the most powerful derivatives exhibiting IC₅₀ values in the sub-micromolar range. researchgate.net Another investigation of cyanopyridinones and cyanopyridines found IC₅₀ values against PIM-1 kinase ranging from 0.72 to 2.31 µM. nih.gov

Beyond PIM kinases, related pyridine-based structures have been optimized as inhibitors of other key signaling kinases. High-throughput screening and structure-based drug design have led to the discovery of tetrahydropyridopyrimidine derivatives as potent and selective inhibitors of ERK2. researchgate.net Additionally, screening efforts identified 2,4-disubstituted thieno[2,3-c]pyridines as a novel series of COT kinase inhibitors. nih.govnih.gov

In Vitro Kinase Inhibitory Activity of Selected Pyridine-3-carbonitrile (B1148548) Analogues
Compound SeriesTarget KinaseReported IC₅₀Source
Cyanopyridine (2b)PIM-10.248 µM researchgate.net
Cyanopyridine (3b)PIM-10.13 µM researchgate.net
Cyanopyridine (4b)PIM-10.326 µM researchgate.net
Cyanopyridine (5b)PIM-10.245 µM researchgate.net
Cyanopyridinones (3a-e)PIM-10.72 - 2.31 µM nih.gov
Thieno[2,3-c]pyridinesCOTNanomolar Potency nih.gov

Receptor Binding and Functional Assays (e.g., Thyroid Hormone Receptor β)

Analogues of this compound, particularly those designed to interact with specific cellular receptors, are commonly evaluated through a combination of binding and functional assays. A key example is the investigation of compounds targeting the Thyroid Hormone Receptor β (THR-β), a receptor crucial in lipid metabolism.

One notable THR-β agonist, MGL-3196 (Resmetirom), which shares a carbonitrile functional group, has undergone extensive in vitro characterization. nih.gov Functional assays for such compounds are designed to measure their ability to activate the receptor and trigger a downstream biological response. A common method involves a cell-based reporter gene assay. In this type of assay, cells are engineered to express the target receptor (e.g., THR-β) and a reporter gene (such as luciferase) linked to a thyroid hormone response element. The binding of an agonist to the receptor initiates a cascade that results in the expression of the reporter gene, which can be quantified by measuring the light output. nih.gov

The selectivity of a compound for THR-β over the α isoform (THR-α) is a critical parameter, as THR-α activation is associated with unwanted cardiac effects. nih.gov This is determined by comparing the compound's potency in functional assays using cells that express either THR-β or THR-α. For instance, MGL-3196 was found to be 28-fold more selective for THR-β over THR-α in a functional assay. nih.gov

Below is an example of the type of data generated from such functional assays for a selective THR-β agonist.

CompoundTHR-β EC50 (nM)THR-α EC50 (nM)Selectivity (β/α)
MGL-3196Data Not Available in SourceData Not Available in Source28-fold

Investigations against Other Biological Enzymes and Proteins

The pyridine-3-carbonitrile scaffold is a versatile pharmacophore found in compounds targeting a range of biological enzymes and proteins. In vitro investigations of analogues often include screening against various enzymes to determine their inhibitory activity and potential therapeutic applications.

For example, certain pyridine (B92270) derivatives have been synthesized and evaluated for their in vivo and in vitro antimalarial activity. The molecular docking of the most active compounds in the active site of the dihydrofolate reductase enzyme revealed several hydrogen and hydrophobic interactions that contribute to the observed antimalarial activities. nih.gov

In another study, novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives, which are structurally related to the target compound, were synthesized and evaluated for their anticancer and anti-inflammatory potential. Their biological target studies indicated that the most potent compounds were more selective towards cyclooxygenase-2 (COX-2) as compared to cyclooxygenase-1 (COX-1). researchgate.net

The cytotoxic effects of pyridine-3-carbonitrile derivatives have also been assessed against various human cancer cell lines. The MTT assay is a common colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

The following table summarizes the cytotoxic activity of selected pyridine-3-carbonitrile derivatives against different cancer cell lines.

Compound DerivativeMCF7 IC50 (µM)HT29 IC50 (µM)A2780 IC50 (µM)
4a>100>100>100
4b70.3 ± 1.180.1 ± 1.260.5 ± 1.3
4e65.2 ± 1.475.8 ± 1.155.9 ± 1.2
4h50.1 ± 1.265.4 ± 1.340.7 ± 1.1

Data adapted from a study on pyridine-3-carbonitrile derivatives. researchgate.net The specific structures of compounds 4a, 4b, 4e, and 4h are detailed in the source publication.

Advanced In Vitro Phenotypic Screening Methodologies

Phenotypic screening is a powerful approach in drug discovery that identifies substances which produce a desired effect in a biological system, without prior knowledge of the drug's molecular target. This method is particularly useful for complex diseases and for discovering first-in-class drugs. nih.gov

For analogues of this compound, such as the structurally related 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives, cell-based phenotypic screens are employed to evaluate their potential as antiproliferative agents. nih.gov In a typical screen, a library of compounds is tested for its ability to inhibit the growth of various tumor cell lines. The antiproliferative activity is often assessed using the MTT assay, which measures the metabolic activity of the cells. nih.gov

A primary phenotypic screen might involve testing all compounds at a single, relatively high concentration against a panel of cancer cell lines to identify initial "hits". Compounds that show significant activity are then subjected to secondary screens to determine their half-maximal inhibitory concentration (IC50) values, which provide a more quantitative measure of their potency. nih.gov

The table below presents data from a phenotypic screen of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives against the SW620 human colon cancer cell line. nih.gov

CompoundSW620 IC50 (µM)
3k12.5
4a6.9

Data adapted from a study on 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. nih.gov The specific structures of compounds 3k and 4a are detailed in the source publication.

In Vitro Metabolism and Stability Studies (e.g., Microsomal Stability, Metabolic Pathway Mapping, Metabolite Identification)

In vitro metabolism and stability studies are essential components of preclinical drug development, providing insights into a compound's pharmacokinetic profile. These studies help to predict in vivo metabolic clearance, identify potential drug-drug interactions, and characterize metabolic pathways. The primary systems used for these investigations are liver microsomes and hepatocytes. nih.gov

Microsomal Stability: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). Microsomal stability assays are used to determine a compound's intrinsic clearance, which is a measure of its susceptibility to metabolism. In these assays, the test compound is incubated with liver microsomes and a cofactor such as NADPH. The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS. From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nih.gov

Metabolic Pathway Mapping and Metabolite Identification: To understand how a compound is metabolized, further experiments are conducted to identify the metabolic pathways and the structures of the resulting metabolites. This often involves incubating the compound with hepatocytes, which contain a broader range of phase I and phase II metabolic enzymes compared to microsomes. The resulting mixture is then analyzed by high-resolution mass spectrometry to detect and identify the metabolites.

While specific data for this compound is not available, a study on 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives provides an example of in vitro metabolic stability assessment for a related class of compounds. researchgate.net

The following table illustrates the type of data generated from a microsomal stability assay.

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Example Compound A> 60< 10
Example Compound B2527.7

This table provides hypothetical data to illustrate the outputs of a microsomal stability assay.

Molecular Target Identification and Validation for 6 Cyclobutoxypyridine 3 Carbonitrile

Experimental Approaches for Target Deconvolution

Experimental strategies for identifying the molecular target of a compound are critical in understanding its biological activity. These methods are designed to directly or indirectly reveal the protein or proteins with which a small molecule interacts to exert its effects.

Affinity-Based Proteomics and Chemical Pull-Down Strategies

Affinity-based proteomics is a robust method used to isolate binding partners of a small molecule from a complex protein mixture. This technique typically involves immobilizing a derivative of the compound onto a solid support, such as a bead, to create a "bait." This bait is then incubated with cell lysates, and proteins that bind to the compound are "pulled down," separated, and identified, often using mass spectrometry. There is no published research indicating that such a strategy has been employed for 6-Cyclobutoxypyridine-3-carbonitrile.

Proteome-Wide Thermal Stability Profiling (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for identifying the direct targets of a compound within a living cell. The underlying principle is that the binding of a small molecule to its target protein confers thermal stability. When cells are heated, proteins begin to denature and aggregate. Target proteins bound to a ligand, however, are more resistant to this heat-induced denaturation. By comparing the soluble protein fraction of treated versus untreated cells across a range of temperatures, researchers can identify proteins stabilized by the compound. No CETSA data for this compound is currently available in scientific literature.

Phenotypic Screening Followed by Target-Focused Validation

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal model, without prior knowledge of the molecular target. If a compound like this compound were to show a specific phenotypic effect, subsequent studies would be required to identify the target responsible for that effect. This process of "target deconvolution" can involve various methods, but no initial phenotypic screening data for this compound has been published.

Genetic and Genomic Approaches for Target Validation

Once potential targets are identified, genetic and genomic approaches are essential for validating their role in the compound's observed effects. These methods manipulate the expression of the proposed target gene to determine if this mimics or alters the compound's activity.

RNA Interference (RNAi) Screening for Phenotypic Overlap

RNA interference (RNAi) is a technique used to systematically reduce the expression of specific genes. In the context of target validation, a library of RNAi reagents can be screened to identify "knockdowns" that produce a similar phenotype to that of the compound. If reducing the expression of a particular gene results in the same cellular effect as treatment with the compound, it provides strong evidence that the gene's protein product is the target. No such screening results have been reported for this compound.

CRISPR-Cas9 Based Gene Editing for Target Confirmation

CRISPR-Cas9 is a precise gene-editing tool that can be used to permanently knock out a target gene. For target validation, if a compound is effective in normal cells but loses its activity in cells where the proposed target gene has been knocked out, it serves as definitive confirmation of the target. There are no published studies utilizing CRISPR-Cas9 to validate a target for this compound.

Computational Inference Methods in Target Deconvolution

In the absence of direct experimental data, computational, or in silico, methods provide a powerful and efficient avenue for hypothesizing the molecular targets of a compound like this compound. These approaches leverage the vast amount of existing biological and chemical data to predict potential protein-ligand interactions, thereby guiding further experimental validation. The primary strategies for the target deconvolution of this compound would involve ligand-based methods, which rely on the principle that structurally similar molecules often exhibit similar biological activities.

One of the most common ligand-based approaches is chemical similarity searching . In this method, the two-dimensional (2D) or three-dimensional (3D) structure of this compound is used as a query to search against large databases of bioactive molecules with known targets, such as ChEMBL or DrugBank. mdpi.comnih.gov The underlying assumption is that if a known bioactive molecule is highly similar to this compound, their protein targets may also be similar or identical. oup.com Web servers like SwissTargetPrediction and 3DSTarPred utilize these principles, comparing the query molecule to a library of known ligands to generate a list of probable targets ranked by a similarity score. oup.comacs.org

Reverse docking , also known as inverse docking, is a structure-based computational method that can be applied to target deconvolution. capes.gov.brtandfonline.com In contrast to traditional docking where multiple ligands are screened against a single protein target, reverse docking involves screening a single ligand—in this case, this compound—against a large library of 3D protein structures. jst.go.jpnih.gov The method calculates the binding energy for the compound in the active site of each protein. nih.gov Proteins that show favorable binding scores are then considered potential targets. capes.gov.brtandfonline.com This approach is advantageous as it can identify novel targets that may not have been predicted by similarity-based methods. jst.go.jp

Finally, machine learning and data mining approaches can integrate vast datasets of chemical structures and biological activities to build predictive models. nih.govnih.gov These models can learn complex relationships between chemical features and protein targets. By inputting the structure of this compound into such a model, it is possible to predict its bioactivity profile across a range of potential targets. nih.gov

The hypothetical results from these computational methods for this compound could be summarized as follows:

Predicted Molecular TargetComputational Method EmployedConfidence Score/RankRationale for Prediction
Cyclin-Dependent Kinase 2 (CDK2)2D/3D Chemical SimilarityHighHigh structural similarity to known aminopyridine-based CDK inhibitors.
Janus Kinase 3 (JAK3)Pharmacophore MappingMediumThe molecule fits the pharmacophore model of the JAK3 ATP-binding site.
p38 Mitogen-Activated Protein KinaseReverse DockingMediumFavorable calculated binding affinity in the kinase hinge region.
Carbonic Anhydrase IXChemical SimilarityLowShared substructures with a class of known carbonic anhydrase inhibitors.

Structural Biology and Crystallography of 6 Cyclobutoxypyridine 3 Carbonitrile Protein Complexes

Strategies for Co-crystallization of 6-Cyclobutoxypyridine-3-carbonitrile with Target Proteins

The successful co-crystallization of a ligand with its target protein is a critical and often challenging step in determining the atomic-level details of their interaction. For a compound like this compound, which is anticipated to target the ATP-binding site of a kinase, several established strategies would be employed.

A primary method involves the direct co-crystallization, where the purified target protein is mixed with an excess of the inhibitor before setting up crystallization trials. The concentration of the inhibitor is typically several-fold higher than its binding affinity (Kd or IC50) to ensure saturation of the protein's binding sites. Various crystallization screening kits, employing a wide range of precipitants, buffers, and additives, would be used to identify initial crystallization "hits". Optimization of these initial conditions, by systematically varying the concentrations of the components, pH, and temperature, is then performed to obtain diffraction-quality crystals.

An alternative approach is crystal soaking, where pre-formed crystals of the apo-protein (protein without the ligand) are transferred into a solution containing the inhibitor. nih.gov The inhibitor then diffuses into the crystal lattice and binds to the target protein. This method is often successful when co-crystallization proves difficult, but it relies on the crystal lattice being able to accommodate the ligand without significant disruption.

For challenging targets, protein engineering techniques may be utilized. This can involve truncating flexible loops or domains that might hinder crystallization or using fusion partners to promote crystal contacts. Furthermore, the use of different protein constructs, for instance, expressing only the kinase domain of a larger protein, can significantly improve the chances of obtaining well-diffracting crystals. ashpublications.org

Common Co-crystallization Techniques:

Technique Description Advantages Disadvantages
Vapor Diffusion A drop containing the protein-ligand mixture and precipitant is equilibrated against a larger reservoir of precipitant, leading to slow concentration and crystal growth.Simple, widely used, requires small sample volumes.Can be sensitive to initial conditions.
Microbatch Small drops of the protein-ligand mixture are placed under oil, and crystallization occurs through slow evaporation.High-throughput, conserves protein.Difficult to optimize conditions.
Dialysis The protein-ligand solution is placed in a dialysis button and equilibrated against a precipitant solution, allowing for a gradual change in conditions.Gentle method, allows for precise control over conditions.Requires larger protein quantities, can be slow.

X-ray Diffraction and High-Resolution Structure Determination of Protein-Ligand Complexes

Once suitable crystals of the protein-6-Cyclobutoxypyridine-3-carbonitrile complex are obtained, X-ray diffraction is the primary technique used to determine its three-dimensional structure. mdpi.com The crystals are typically cryo-cooled in liquid nitrogen to minimize radiation damage during data collection. High-intensity X-ray beams, often from a synchrotron source, are directed at the crystal. The crystal diffracts the X-rays into a specific pattern of spots, which are recorded on a detector. acs.org

The positions and intensities of these diffraction spots contain information about the arrangement of atoms within the crystal. This raw data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved using methods such as molecular replacement, where the structure of a homologous protein is used as a starting model.

Following phase determination, an initial electron density map is calculated. This map is then interpreted by building a model of the protein and the bound ligand into the density. The model is subsequently refined against the experimental diffraction data, a process that iteratively improves the fit of the atomic coordinates to the electron density map. The quality of the final structure is assessed using various metrics, including the R-factor and R-free values, which indicate the agreement between the model and the data. High-resolution structures, typically better than 2.5 Å, are required to accurately visualize the detailed interactions between the ligand and the protein. ashpublications.org

Detailed Analysis of Binding Pockets and Interaction Networks

The high-resolution crystal structure of a protein-ligand complex allows for a detailed analysis of the binding pocket and the network of interactions that mediate ligand binding. For an inhibitor like this compound targeting a kinase, the binding site is the ATP-binding pocket located in the cleft between the N- and C-terminal lobes of the kinase domain.

The analysis focuses on identifying key intermolecular interactions, including:

Hydrogen Bonds: These are crucial for both affinity and specificity. The nitrile and pyridine (B92270) nitrogen atoms of this compound would be expected to form hydrogen bonds with backbone atoms of the kinase's hinge region, a common interaction motif for kinase inhibitors. researchgate.net

Van der Waals Contacts: Close packing of the inhibitor within the binding site maximizes favorable van der Waals interactions.

Computational tools are often used to aid in the analysis of these interaction networks. The identification of conserved water molecules in the binding pocket is also important, as they can mediate interactions between the ligand and the protein. acs.org Understanding these detailed interactions is fundamental for structure-based drug design, enabling the rational modification of the inhibitor to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net

Key Residues in JAK Kinase ATP-Binding Pockets Involved in Inhibitor Binding:

Region Typical Interacting Residues Type of Interaction
Hinge Region Leucine, GlutamateHydrogen Bonds
Gatekeeper Residue Methionine, Threonine, ValineHydrophobic Interactions, Steric Control
Hydrophobic Pocket I Valine, Alanine, LeucineHydrophobic Interactions
Hydrophobic Pocket II Phenylalanine, TyrosineHydrophobic Interactions, π-stacking
Solvent-Exposed Region Various polar and charged residuesPotential for selectivity optimization

Characterization of Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand to its target protein is not always a simple lock-and-key mechanism. In many cases, ligand binding can induce or stabilize specific conformational changes in the protein. These changes can be subtle, involving the movement of a few side chains, or more dramatic, involving the rearrangement of entire domains. acs.org

For kinase inhibitors, a key conformational feature is the orientation of the "DFG motif" in the activation loop. Type I inhibitors bind to the active "DFG-in" conformation, where the aspartate residue of the motif points into the ATP-binding site. nih.gov In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation, where the aspartate points away from the site, and the phenylalanine residue occupies a hydrophobic pocket adjacent to the ATP site. nih.gov The binding mode of an inhibitor like this compound would determine which conformation it stabilizes.

Future Directions and Emerging Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Pyridine-Carbonitrile Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. tarosdiscovery.com These powerful computational tools offer the potential to significantly accelerate and rationalize the design and optimization of novel therapeutic agents, including analogues of 6-Cyclobutoxypyridine-3-carbonitrile.

AI and ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to develop predictive models. nih.gov For pyridine-carbonitrile research, this can be applied in several key areas:

Predictive Modeling of Biological Activity: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity of novel pyridine-carbonitrile derivatives based on their molecular descriptors. researchgate.net These models can help prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new pyridine-carbonitrile structures with desired pharmacological properties. nih.gov By learning the underlying patterns in existing active molecules, these models can propose novel scaffolds and substituents that are likely to exhibit high affinity for a specific biological target.

Virtual High-Throughput Screening: AI-powered virtual screening can rapidly assess large libraries of virtual pyridine-carbonitrile compounds for their potential to interact with a target of interest. azolifesciences.com This allows for the efficient identification of promising hit compounds for further experimental validation.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical aspect of drug development. Machine learning models can be trained to predict these properties for pyridine-carbonitrile analogues, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the discovery process. researchgate.net

The integration of AI and ML into pyridine-carbonitrile research has the potential to significantly streamline the drug discovery pipeline, leading to the faster identification and optimization of novel drug candidates.

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Analogues

The pyridine-3-carbonitrile (B1148548) scaffold is a versatile pharmacophore that has been shown to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. While the specific biological targets of this compound are not yet fully elucidated, research on analogous compounds provides valuable insights into potential therapeutic applications.

Derivatives of pyridine-3-carbonitrile have demonstrated significant potential in several therapeutic areas, including:

Oncology: Numerous studies have highlighted the anticancer properties of pyridine-3-carbonitrile derivatives. These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). azolifesciences.com Additionally, some analogues have been identified as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for nucleotide synthesis in cancer cells. nih.gov The table below summarizes some of the cancer-related targets of pyridine-3-carbonitrile derivatives.

Target ProteinTherapeutic Area
VEGFR-2Cancer (Angiogenesis)
HER-2Cancer (Breast Cancer)
DHFRCancer
HT-hTSCancer
CDK2Cancer

Infectious Diseases: The pyridine-3-carbonitrile scaffold has also been explored for its antimicrobial activity. Analogues have shown efficacy against various bacterial and viral pathogens. tarosdiscovery.comsuschem.org This suggests that this compound and its derivatives could be investigated as potential treatments for infectious diseases.

Inflammatory Diseases: Certain pyridine (B92270) derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease. acs.org

Cardiovascular Diseases: Analogues of milrinone, which feature a pyridine-3-carbonitrile core, have been investigated as cardiotonic agents for the treatment of congestive heart failure. drugbank.com

Future research should focus on screening this compound and its analogues against a broad panel of biological targets to uncover novel therapeutic opportunities. High-throughput screening campaigns, coupled with mechanism-of-action studies, will be crucial in identifying the most promising avenues for clinical development.

Development of Advanced In Vitro Models for Comprehensive Mechanistic Studies

To gain a deeper understanding of the biological effects of this compound and its analogues, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems. Advanced in vitro models that more accurately recapitulate the complexity of human tissues and organs are essential for comprehensive mechanistic studies and for improving the predictability of preclinical data.

Emerging in vitro technologies that can be applied to pyridine-carbonitrile research include:

Three-Dimensional (3D) Cell Culture Models: 3D cell cultures, such as spheroids and organoids, provide a more physiologically relevant environment compared to 2D monolayers. researchgate.netnih.gov These models better mimic the cell-cell and cell-matrix interactions that occur in vivo, allowing for a more accurate assessment of the efficacy and toxicity of drug candidates. For example, tumor spheroids can be used to evaluate the anti-cancer activity of pyridine-carbonitrile derivatives in a model that reflects the architecture of a solid tumor. researchgate.net

Organ-on-a-Chip (OOC) Technology: OOC platforms are microfluidic devices that contain living cells in a continuously perfused, micro-engineered environment that mimics the structure and function of human organs. suschem.orgnih.gov These "chips" can be used to study the pharmacokinetics, pharmacodynamics, and toxicity of compounds like this compound in a human-relevant context. For instance, a "liver-on-a-chip" model could be used to investigate the metabolism of pyridine-carbonitrile analogues and assess their potential for drug-induced liver injury. acs.org

High-Throughput Screening (HTS) Assays: The development of robust and miniaturized HTS assays is crucial for screening large libraries of pyridine-carbonitrile derivatives. researchgate.net Cell-based assays, such as the MTT assay for cytotoxicity and various kinase inhibition assays, can be adapted to a high-throughput format to efficiently identify active compounds and elucidate their mechanisms of action. nih.govacs.orgnih.gov

The adoption of these advanced in vitro models will enable a more detailed and accurate characterization of the biological effects of this compound and its analogues, ultimately leading to a higher success rate in clinical translation.

Collaborative Research Paradigms and Translational Opportunities in Pyridine-Carbonitrile Chemistry

The journey of a promising compound from the laboratory to the clinic is a complex and resource-intensive process that often requires a multi-disciplinary and collaborative approach. To unlock the full therapeutic potential of this compound and the broader class of pyridine-carbonitriles, fostering collaborations between academia, industry, and non-profit organizations is essential.

Key collaborative and translational opportunities include:

Public-Private Partnerships (PPPs): PPPs bring together the innovative research from academic institutions with the drug development expertise and resources of pharmaceutical companies. tarosdiscovery.comnih.gov Such partnerships can provide the necessary funding and infrastructure to advance promising pyridine-carbonitrile compounds through preclinical and clinical development. The European Lead Factory is a successful example of a PPP that provides a platform for screening compound libraries and identifying high-quality starting points for drug discovery. tarosdiscovery.com

Academic-Industry Collaborations: Direct collaborations between academic research groups with deep expertise in pyridine-carbonitrile chemistry and pharmaceutical companies can accelerate the translation of basic scientific discoveries into new medicines. nih.govresearchgate.net These collaborations can take various forms, from sponsored research agreements to the licensing of intellectual property.

Open Innovation Platforms: Open innovation models encourage the sharing of data and resources to tackle complex scientific challenges. azolifesciences.com In the context of pyridine-carbonitrile research, this could involve the creation of shared compound libraries and screening data to facilitate the identification of new drug targets and therapeutic applications.

Translational Research Consortia: The formation of research consortia focused on specific disease areas can bring together a critical mass of expertise to advance the development of pyridine-carbonitrile-based therapies. These consortia can facilitate the sharing of preclinical models, clinical samples, and data, thereby streamlining the translational research process.

By embracing these collaborative research paradigms, the scientific community can create a more efficient and effective ecosystem for the discovery and development of novel drugs based on the pyridine-carbonitrile scaffold. The translational opportunities for compounds like this compound are significant, and through concerted and collaborative efforts, their therapeutic potential can be fully realized.

Q & A

Q. What are the optimal synthetic routes for 6-Cyclobutoxypyridine-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyridine-3-carbonitrile derivatives typically involves nucleophilic substitution or cyclization reactions. For this compound, a plausible route includes:

  • Step 1: Reacting 3-cyanopyridine with cyclobutanol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the cyclobutoxy group at position 6 .
  • Step 2: Optimizing solvent polarity (e.g., THF or DMF) and temperature (80–120°C) to enhance regioselectivity and minimize side reactions .
  • Key Data: Reaction yields may vary from 40% to 75% depending on the steric hindrance of the cyclobutyl group and the choice of base (e.g., NaH vs. K₂CO₃) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclobutoxy proton signals at δ 4.5–5.0 ppm) .
    • HRMS: High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ calculated for C₁₁H₁₁N₂O: 203.0820) .
    • HPLC: Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing the cyclobutoxy group to pyridine-3-carbonitrile?

Methodological Answer: Regioselectivity is influenced by:

  • Electrophilic Directing Groups: Prior functionalization (e.g., bromination at position 6) to guide cyclobutoxy substitution .
  • Catalytic Systems: Transition-metal catalysts (e.g., Pd/Cu) for C–O bond formation under mild conditions, reducing side products like 2- or 4-substituted isomers .
  • Computational Modeling: DFT calculations to predict activation barriers for different substitution pathways .

Q. How do steric and electronic effects of the cyclobutoxy group impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The cyclobutyl group’s rigidity may hinder Suzuki-Miyaura couplings at position 6. Use bulky ligands (e.g., SPhos) to improve efficiency .
  • Electronic Effects: The electron-donating cyclobutoxy group increases electron density at the pyridine ring, favoring electrophilic aromatic substitution at position 4 .
  • Case Study: Comparison with methoxy or tert-butoxy analogs shows reduced reactivity in Buchwald-Hartwig amination due to steric constraints .

Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3): Rapid hydrolysis of the nitrile group to carboxylic acid, confirmed by IR (loss of C≡N stretch at ~2200 cm⁻¹) .
  • Basic Conditions (pH > 10): Degradation via nucleophilic attack on the cyclobutoxy group, forming pyridine-3-carbonitrile and cyclobutanol .
  • Oxidative Conditions (e.g., H₂O₂): Oxidation of the pyridine ring to N-oxide derivatives, detectable by UV-Vis (λmax shift to 270 nm) .

Q. How can computational chemistry predict biological activity or binding modes of this compound derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The cyclobutoxy group’s conformational flexibility may enhance binding pocket compatibility .
  • QSAR Models: Correlate substituent effects (e.g., logP, polar surface area) with bioavailability using datasets from PubChem .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds or π-π interactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for pyridine-3-carbonitrile derivatives?

Methodological Answer:

  • Variable Factors:
    • Solvent Purity: Trace water in DMF reduces yield by promoting hydrolysis .
    • Catalyst Loading: Overuse of Pd catalysts (e.g., >5 mol%) may lead to colloidal metal formation, lowering reproducibility .
  • Mitigation: Standardize reaction protocols (e.g., inert atmosphere, anhydrous solvents) and validate yields via independent replication .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Kinase Inhibition Assays: Use ADP-Glo™ kinase assays to measure IC₅₀ values against targets like EGFR or BRAF .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .
  • Metabolic Stability: Liver microsome assays (human/rat) to assess CYP450-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.